molecular formula C18H20N2O2S B13353822 6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B13353822
M. Wt: 328.4 g/mol
InChI Key: HRUFCEAENLGKJM-UHFFFAOYSA-N
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Description

6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a methyl group and a benzoyl amide group. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the methyl and benzoyl amide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl amide can be reduced to form alcohols or amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzothiophene ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Preliminary studies suggest it may have anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in medicinal chemistry.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzoyl amide group may facilitate binding to proteins or enzymes, while the benzothiophene core could interact with cellular membranes or other biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other benzothiophene derivatives and benzoyl amides. These compounds share structural similarities but may differ in their substituents and overall chemical properties. For example:

    2-Amino-6-methylbenzothiazole: A benzothiazole derivative with potential biological activity.

    Methyl (6S)-2-[(3-methylbenzoyl)amino]-6-(2-methyl-2-propanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A similar compound with different substituents on the benzothiophene ring. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H20N2O2S/c1-10-4-3-5-12(8-10)17(22)20-18-15(16(19)21)13-7-6-11(2)9-14(13)23-18/h3-5,8,11H,6-7,9H2,1-2H3,(H2,19,21)(H,20,22)

InChI Key

HRUFCEAENLGKJM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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